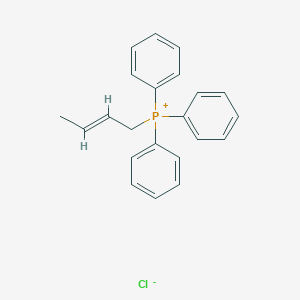

(2-Butenyl)triphenylphosphonium chloride

Description

The exact mass of the compound (2-Butenyl)triphenylphosphonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Butenyl)triphenylphosphonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Butenyl)triphenylphosphonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-but-2-enyl]-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTDJYJBYMQMDI-SQQVDAMQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-25-5 | |

| Record name | 2-Butenyl(triphenyl)phosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13138-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-BUTENYLTRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (2-Butenyl)triphenylphosphonium Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of (2-Butenyl)triphenylphosphonium chloride, a crucial precursor for the Wittig reagent used in olefination reactions. Moving beyond a simple procedural outline, this document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, discusses critical safety considerations, and provides key characterization data for the final product.

Introduction: The Significance of a Versatile Wittig Reagent Precursor

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its ability to reliably form carbon-carbon double bonds by coupling carbonyl compounds with phosphorus ylides.[1][2][3][4] The phosphonium salt, (2-Butenyl)triphenylphosphonium chloride, serves as a stable and readily accessible precursor to the corresponding (2-butenylidene)triphenylphosphorane ylide. This specific ylide is classified as a semi-stabilized Wittig reagent, offering a pathway to synthesize 1,3-diene systems, which are valuable structural motifs in numerous natural products and pharmaceutical compounds.[5][6]

The synthesis detailed herein involves the direct reaction of triphenylphosphine with crotyl chloride (1-chloro-2-butene). This process exemplifies a fundamental transformation in organophosphorus chemistry and provides a reliable route to a versatile synthetic intermediate.

The Reaction Mechanism: A Classic S N 2 Pathway

The formation of (2-Butenyl)triphenylphosphonium chloride from triphenylphosphine and crotyl chloride proceeds via a bimolecular nucleophilic substitution (S N 2) reaction.[3][6][7][8]

Key Mechanistic Steps:

-

Nucleophilic Attack: Triphenylphosphine, featuring a lone pair of electrons on the central phosphorus atom, functions as a potent nucleophile.[7][8] It attacks the electrophilic carbon atom of crotyl chloride—the one directly bonded to the chlorine atom.[7]

-

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the P-C bond is forming concurrently with the C-Cl bond breaking.

-

Displacement of Leaving Group: The chlorine atom is displaced as a chloride anion (Cl⁻), a good leaving group, resulting in the formation of a new, stable phosphorus-carbon bond.[6][7]

-

Product Formation: The final product is a stable, crystalline phosphonium salt, where the positive charge is localized on the phosphorus atom and the chloride acts as the counter-ion.[8][9]

The overall transformation is driven by the formation of the strong P-C bond.

Caption: SN2 mechanism for phosphonium salt formation.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of (2-Butenyl)triphenylphosphonium chloride.

Reagents and Materials

| Substance | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Key Hazards |

| Triphenylphosphine | 262.29 | 377 | ~1.1 | Harmful if swallowed, Skin/eye irritant[10][11] |

| Crotyl chloride | 90.55 | 84 | 0.949 | Highly flammable, Corrosive, Lachrymator[12][13][14] |

| Toluene (Anhydrous) | 92.14 | 111 | 0.867 | Flammable, Health hazard |

| Diethyl Ether (Anhydrous) | 74.12 | 34.6 | 0.713 | Extremely flammable |

Step-by-Step Synthesis Procedure

-

Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is flame-dried to remove residual moisture.

-

Inert Atmosphere: Purge the system with dry nitrogen gas to establish an inert atmosphere.

-

Reagent Addition: Charge the flask with triphenylphosphine (e.g., 26.2 g, 0.1 mol) and 100 mL of anhydrous toluene. Stir the mixture until the solid is fully dissolved.

-

Substrate Addition: Slowly add crotyl chloride (e.g., 9.5 g, 0.105 mol) to the stirred solution at room temperature using a dropping funnel over 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The product will begin to precipitate as a white solid.[15][16]

-

Isolation: Cool the flask to room temperature, then place it in an ice-water bath for one hour to maximize the precipitation of the phosphonium salt.

-

Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold anhydrous toluene (2 x 20 mL) and anhydrous diethyl ether (2 x 30 mL) to remove unreacted starting materials and impurities.[15][16]

-

Drying: Dry the purified product in a vacuum oven at 60-70°C for several hours to yield (2-Butenyl)triphenylphosphonium chloride as a fine white powder.

Caption: Experimental workflow for the synthesis.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (2-Butenyl)triphenylphosphonium chloride.

Physical Properties

| Property | Observation |

| Appearance | White to off-white crystalline powder[17] |

| Melting Point | 225-230 °C (with decomposition)[18] |

| Molecular Formula | C₂₂H₂₂ClP[18][19][20] |

| Molecular Weight | 352.84 g/mol [18][19][20] |

Spectroscopic Data

| Technique | Expected Chemical Shifts (δ) / Signals |

| ¹H NMR | ~7.7-7.9 ppm (m, 15H): Aromatic protons of the three phenyl groups. ~5.5-6.0 ppm (m, 2H): Vinylic protons (-CH=CH-). ~4.8-5.0 ppm (dd, 2H): Methylene protons adjacent to phosphorus (-CH₂-P⁺). ~1.6-1.8 ppm (d, 3H): Methyl protons (CH₃-). |

| ¹³C NMR | ~115-140 ppm: Multiple signals for aromatic carbons and vinylic carbons. ~25-35 ppm: Signal for the methylene carbon bonded to phosphorus (C-P). ~18 ppm: Signal for the terminal methyl carbon. |

| ³¹P NMR | ~20-25 ppm: A single characteristic peak for the triphenylphosphonium cation.[21] |

Note: Exact NMR shifts can vary slightly based on the solvent used and the isomeric (E/Z) ratio of the starting crotyl chloride.

Critical Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

Crotyl Chloride: This substance is highly flammable, corrosive, and a potent lachrymator (tear-inducing agent). It can cause severe skin and eye burns.[12][13] It must be handled exclusively in a certified chemical fume hood. Personal protective equipment (PPE), including chemical splash goggles, a face shield, nitrile or neoprene gloves, and a flame-resistant lab coat, is required. All equipment must be grounded to prevent static discharge.[12]

-

Triphenylphosphine: While a solid, its dust can cause respiratory irritation. It is also a skin and eye irritant.[11] Avoid inhalation of dust by handling it in a well-ventilated area or fume hood.

-

Solvents: Toluene and diethyl ether are highly flammable. Ensure there are no nearby ignition sources (open flames, hot plates, spark-producing equipment) during their use.

-

General Procedure: The reaction should be conducted under an inert atmosphere, not only for chemical reasons but also to safely contain volatile and hazardous materials. An appropriate fire extinguisher (Class B: for flammable liquids) should be readily accessible.

Application in Wittig Olefination

The synthesized (2-Butenyl)triphenylphosphonium chloride is a stable salt that serves as the direct precursor to the active Wittig reagent.[2][5] This transformation is achieved through deprotonation of the α-carbon (the carbon adjacent to the phosphorus atom) using a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[3][7][9]

The resulting ylide is a valuable reagent for converting aldehydes and ketones into the corresponding alkenes, specifically introducing a 2-butenyl moiety.

References

-

Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

-

NPTEL Archive. (n.d.). 5.4.1 Wittig Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 19). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

ChemTube3D. (n.d.). Wittig reaction (Phosphonium Ylid formation). Retrieved from [Link]

-

Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

GlobalChemMall. (n.d.). (2-butenyl)triphenylphosphonium chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). H-1 NMR Spectrum of Benzyltriphenylphosphonium Chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Crotyl chloride. Retrieved from [Link]

-

RHENIUM BIO SCIENCE. (n.d.). (2-Butenyl)triphenylphosphonium chloride, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route to compounds 1 and 2. Retrieved from [Link]

-

Chem-Station. (n.d.). Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene. Retrieved from [Link]

- Google Patents. (n.d.). CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride.

-

Organic Syntheses. (n.d.). tributyl(3-methyl-2-butenyl)tin. Retrieved from [Link]

-

SpectraBase. (n.d.). (p-methylbenzyl)triphenylphosphonium chloride - Optional[1H NMR]. Retrieved from [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. chemtube3d.com [chemtube3d.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. Crotyl chloride - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]

- 17. (2-Butenyl)triphenylphosphonium chloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 18. globalchemmall.com [globalchemmall.com]

- 19. (2-Butenyl)triphenylphosphonium chloride, 97% | Fisher Scientific [fishersci.ca]

- 20. rheniumshop.co.il [rheniumshop.co.il]

- 21. chloro(triphenyl)phosphonium chloride synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Formation of (2-Butenyl)triphenylphosphorane: Mechanism and Protocol

Abstract: This technical guide provides an in-depth examination of the mechanism of ylide formation from (2-Butenyl)triphenylphosphonium chloride. Phosphorus ylides are pivotal reagents in synthetic organic chemistry, most notably for their role in the Wittig reaction, a premier method for alkene synthesis. This document delineates the foundational principles of phosphonium salt synthesis and the subsequent deprotonation to yield the reactive ylide. We will explore the nuanced reactivity of an allylic system, detailing the requisite experimental conditions and the causality behind each procedural step. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, actionable understanding of this core synthetic transformation.

Introduction: The Phosphorus Ylide

A phosphorus ylide, or phosphorane, is a neutral, dipolar molecule characterized by a negatively charged carbanion adjacent to a positively charged phosphonium center. This unique electronic arrangement is typically represented by two primary resonance structures: the ylide form (with formal charges) and the ylene form (with a phosphorus-carbon double bond). The true bonding is a hybrid of these two, with significant zwitterionic character.

The synthetic utility of these compounds is immense, primarily as the key reagent in the Nobel Prize-winning Wittig reaction, which converts aldehydes and ketones into alkenes with high regioselectivity. The formation of the ylide itself is a critical precursor step, typically achieved through a reliable two-stage process:

-

Quaternization: Synthesis of an alkyltriphenylphosphonium salt via an SN2 reaction between triphenylphosphine and an alkyl halide.

-

Deprotonation: Abstraction of an acidic α-proton from the phosphonium salt using a strong base to generate the ylide.

This guide focuses specifically on the ylide derived from (2-Butenyl)triphenylphosphonium chloride, an allylic system that introduces important mechanistic considerations beyond simple alkyl ylides.

Mechanistic Pathway of Ylide Formation

The generation of the (2-butenyl)triphenylphosphorane is a sequential process, each step governed by fundamental principles of reactivity and kinetics.

Step 1: Synthesis of the Phosphonium Salt via SN2 Reaction

The journey begins with the formation of the phosphonium salt. This is achieved by reacting triphenylphosphine (PPh₃) with an appropriate alkyl halide, in this case, 1-chloro-2-butene (crotyl chloride).

Triphenylphosphine is an excellent nucleophile, owing to the polarizability and lone pair of electrons on the phosphorus atom. It readily attacks the electrophilic carbon of the primary allylic chloride in a classic SN2 fashion, displacing the chloride leaving group. This bimolecular reaction is generally efficient and high-yielding, especially with unhindered primary halides. The resulting product, (2-Butenyl)triphenylphosphonium chloride, is a stable, often crystalline salt that can be isolated and purified before use.

Step 2: Deprotonation - The Core of Ylide Generation

The positive charge on the phosphorus atom in the phosphonium salt inductively withdraws electron density, significantly increasing the acidity of the protons on the adjacent carbon atoms. For the (2-butenyl)triphenylphosphonium ion, this acidity extends through the allylic system, creating two potential sites for deprotonation: the α-carbon (C1) and the γ-carbon (C3).

The Critical Role of the Base: Due to the moderate acidity of the phosphonium salt (pKa values can range from 22 to 35), a very strong, non-nucleophilic base is required to ensure complete and rapid deprotonation. Weaker bases are generally insufficient. The choice of base is a critical experimental parameter.

| Base | Common Abbreviation | Typical Solvent | Key Characteristics |

| n-Butyllithium | n-BuLi | Hexanes, THF | Very strong, commercially available, highly reactive. |

| Sodium Amide | NaNH₂ | Liquid NH₃, THF | Strong, inexpensive, but can have solubility issues. |

| Sodium Hydride | NaH | THF, DMF | Strong, heterogeneous reaction, requires careful handling. |

| Sodium bis(trimethylsilyl)amide | NaHMDS | THF | Strong, soluble in organic solvents, sterically hindered. |

| Potassium tert-butoxide | t-BuOK | THF, t-BuOH | Strong, useful for generating stabilized ylides. |

The Allylic Equilibrium: Deprotonation of the (2-butenyl)triphenylphosphonium salt with a strong base (B⁻) leads to a resonance-stabilized allylic anion. This results in an equilibrium between two isomeric ylides: the kinetically favored α-adduct and the thermodynamically favored γ-adduct. The precise ratio of these isomers can be influenced by factors such as the base used, the solvent, temperature, and reaction time. This equilibrium is a hallmark of allylic Wittig reagents and a key consideration for synthetic planning.

The resulting ylide solution is highly reactive and sensitive to both water and oxygen. Therefore, it is generated and used in situ under strictly anhydrous and inert atmospheric conditions.

Experimental Protocol for Ylide Generation

This section provides a validated, step-by-step methodology for the in-situ generation of (2-butenyl)triphenylphosphorane.

Materials and Equipment

-

Reagents: (2-Butenyl)triphenylphosphonium chloride, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes.

-

Equipment: Schlenk flask or a three-neck round-bottom flask, magnetic stirrer, nitrogen or argon gas line with bubbler, syringes, rubber septa, ice bath.

Step-by-Step Workflow

Self-Validation System: Each step includes an observation or rationale that confirms the process is proceeding correctly.

-

System Preparation (Anhydrous/Inert Conditions):

-

Action: Assemble the glassware and flame-dry under vacuum. Backfill the flask with inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the procedure.

-

Causality: Phosphorus ylides are strong bases that are rapidly protonated and decomposed by water. They also react with atmospheric oxygen. An inert, anhydrous environment is non-negotiable for success.

-

-

Phosphonium Salt Suspension:

-

Action: To the cooled flask, add (2-Butenyl)triphenylphosphonium chloride (1.0 eq). Via syringe, add anhydrous THF to create a stirrable suspension.

-

Causality: The phosphonium salt has limited solubility in THF, but the suspension allows for efficient interaction with the base.

-

-

Cooling:

-

Action: Cool the flask to 0 °C using an ice-water bath.

-

Causality: The deprotonation reaction is exothermic. Cooling helps to control the reaction rate, prevent side reactions, and improve the stability of the resulting ylide.

-

-

Deprotonation (Ylide Formation):

-

Action: While stirring the suspension vigorously, add n-BuLi (1.0 eq) dropwise via syringe over 10-15 minutes.

-

Validation: A distinct color change to deep orange, red, or yellow will be observed. This is the primary visual indicator of ylide formation. The suspension should also become more homogeneous as the ylide forms.

-

Causality: The strong base n-BuLi abstracts the acidic proton from the phosphonium salt. A slow, dropwise addition is crucial to manage the exotherm and prevent localized high concentrations of base which could lead to undesired side reactions.

-

-

Maturation:

-

Action: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

-

Causality: This "maturation" period ensures the deprotonation reaction goes to completion, maximizing the yield of the ylide before it is used in a subsequent reaction (e.g., the Wittig reaction).

-

The resulting solution of (2-butenyl)triphenylphosphorane is now ready for reaction with an aldehyde or ketone.

Conclusion

The formation of an ylide from (2-Butenyl)triphenylphosphonium chloride is a foundational, yet nuanced, synthetic procedure. The mechanism is a two-step sequence involving a high-yield SN2 quaternization followed by a base-mediated deprotonation. The allylic nature of the phosphonium salt introduces a critical equilibrium between two isomeric ylides, a factor that must be considered in subsequent synthetic applications. Strict adherence to anhydrous and inert experimental conditions is paramount to success, as the powerful nucleophilic and basic nature of the ylide makes it highly sensitive to protic contaminants and oxygen. Understanding the causality behind each step of the protocol empowers the researcher to troubleshoot and optimize this powerful synthetic tool.

References

A Technical Guide to the Spectroscopic Characterization of (2-Butenyl)triphenylphosphonium chloride

Introduction

(2-Butenyl)triphenylphosphonium chloride, also known as crotyltriphenylphosphonium chloride, is a versatile organophosphorus reagent, primarily utilized as a precursor to phosphorus ylides for the Wittig reaction. The stereochemical and regiochemical outcomes of Wittig reactions employing this reagent are critically dependent on its structure and purity. Therefore, unambiguous structural confirmation and purity assessment are paramount for its effective use in synthetic chemistry. This guide provides an in-depth analysis of the expected spectroscopic characteristics of (2-Butenyl)triphenylphosphonium chloride, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the absence of publicly available, verified spectra for this specific salt, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the expertise to predict, interpret, and validate the spectral features of this important compound.

The core of this guide is built on the foundational principles of spectroscopy, explaining the causality behind expected spectral features. The methodologies described herein represent a self-validating system for the characterization of phosphonium salts.

Molecular Structure and Atom Labeling

To facilitate a clear and detailed spectral analysis, the atoms of (2-Butenyl)triphenylphosphonium chloride are systematically labeled. These labels will be used throughout the guide to assign specific spectroscopic signals to their corresponding atoms in the molecule.

Figure 1: Molecular structure of (2-Butenyl)triphenylphosphonium cation with atom labeling for spectral assignment.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the (2-Butenyl)triphenylphosphonium chloride sample. The salt is a powder or granular solid.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical; phosphonium salts often have better solubility in more polar solvents like DMSO-d₆.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

-

Instrument Setup & Data Acquisition:

-

The analysis should be performed on a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex aromatic region.[2]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Data and Interpretation

The spectrum is predicted to show distinct signals for the butenyl group and the triphenylphosphonium moiety. The positively charged phosphorus atom significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (deshielded) than in analogous neutral molecules.

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Interpretation |

| H4 (CH₃) | ~1.7 - 1.9 | Doublet (d) | JH4-H3 ≈ 6-7 Hz | These protons are on a methyl group attached to a double bond (allylic). They will be split by the adjacent vinyl proton H3. |

| H1 (P-CH₂) | ~4.8 - 5.2 | Double Doublet (dd) | ²JP-H1 ≈ 14-16 Hz, ³JH1-H2 ≈ 7-8 Hz | These methylene protons are directly attached to the deshielding phosphonium center, shifting them significantly downfield. They exhibit coupling to both the phosphorus nucleus and the adjacent vinyl proton H2. |

| H2 & H3 (CH=CH) | ~5.5 - 6.0 | Multiplet (m) | - | These olefinic protons are in a complex environment. They will show coupling to each other (³JH2-H3, trans ≈ 15 Hz), to the allylic protons H1 and H4, and potentially to the phosphorus atom across multiple bonds. This will likely result in a complex, overlapping multiplet. |

| Phenyl H (Ar-H) | ~7.6 - 8.0 | Multiplet (m) | - | The 15 protons of the three phenyl rings will produce a complex, overlapping multiplet in the aromatic region. Protons ortho to the phosphorus atom are typically the most deshielded due to proximity to the positive charge and anisotropic effects. |

Note: The chemical shifts for hydrogen-bonded protons, such as residual water, can vary and are often broad.[3]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon environment produces a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

-

Instrument Setup & Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C{¹H} NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.[4]

-

A longer acquisition time and a larger number of scans (e.g., 128 or more) are typically necessary to achieve a good signal-to-noise ratio.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[5]

-

Predicted ¹³C NMR Data and Interpretation

The carbon signals are influenced by the electronegativity of attached groups and hybridization. The carbon atoms directly bonded to the phosphorus will show a characteristic coupling (JP-C), which is a key diagnostic feature.

| Carbon(s) | Predicted δ (ppm) | Predicted Coupling | Interpretation |

| C4 (CH₃) | ~18 - 22 | - | Standard aliphatic methyl carbon attached to an sp² carbon. |

| C1 (P-CH₂) | ~25 - 35 | Doublet, ¹JP-C ≈ 45-55 Hz | This methylene carbon is directly attached to phosphorus, resulting in a large one-bond coupling constant. Its chemical shift is in the aliphatic region but influenced by the phosphonium group. Data from benzyltriphenylphosphonium chloride shows the P-CH₂ carbon at δ 30.2 ppm with ¹JP-C = 47 Hz.[6] |

| C2 & C3 (CH=CH) | ~115 - 140 | Doublet (for C2) | The olefinic carbons. C2, being closer to the phosphorus, will likely exhibit a small two-bond P-C coupling (²JP-C). The alkene region can overlap with the aromatic region.[7] |

| ipso-C (P-Ar) | ~117 - 120 | Doublet, ¹JP-C ≈ 85-95 Hz | The ipso-carbons of the phenyl rings are directly attached to phosphorus, leading to a significant downfield shift and a large one-bond P-C coupling. In benzyltriphenylphosphonium chloride, this peak appears at δ 117.4 ppm with ¹JP-C = 85 Hz.[6] |

| ortho, meta, para-C (Ar) | ~129 - 135 | Doublets | The remaining aromatic carbons will show smaller P-C couplings (²JP-C, ³JP-C, ⁴JP-C) and will appear as distinct signals in the aromatic region.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

Figure 2: Workflow for acquiring an FTIR spectrum using the KBr pellet method.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 2-3 mg of (2-Butenyl)triphenylphosphonium chloride with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition (FTIR Spectrometer):

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Predicted IR Data and Interpretation

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the aromatic rings, the C=C double bond, C-H bonds, and the phosphonium group.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Interpretation |

| 3100 - 3010 | Medium | Aromatic & Olefinic C-H stretch | Absorption peaks above 3000 cm⁻¹ are diagnostic of unsaturation from the phenyl rings and the C=C bond.[8] |

| 3000 - 2850 | Medium | Aliphatic C-H stretch | Stretching vibrations from the CH₂ and CH₃ groups of the butenyl chain.[8] |

| 1680 - 1620 | Variable | C=C stretch | The stretching of the carbon-carbon double bond in the butenyl chain. Its intensity can be variable.[8] |

| 1600 - 1585 & 1500 - 1400 | Medium-Strong | Aromatic C=C stretch | These characteristic absorptions arise from the carbon-carbon stretching vibrations within the phenyl rings.[6] |

| ~1435 | Strong | P-Phenyl (P⁺-C) stretch | A strong, sharp band characteristic of the P-C stretching vibration in triphenylphosphonium salts.[8] |

| ~1110 | Strong | P-Phenyl (P⁺-C) stretch | Another characteristic and often strong absorption associated with the triphenylphosphonium moiety.[8] |

| 1000 - 650 | Strong | C-H out-of-plane bend | Strong bands in this "fingerprint" region arise from the out-of-plane bending of aromatic and olefinic C-H bonds, providing structural information. |

| ~970 | Medium-Strong | Olefinic C-H bend (trans) | A strong band around this region is highly characteristic of a trans-substituted double bond, which is expected for the more stable isomer of the 2-butenyl group. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the spectroscopic characterization of (2-Butenyl)triphenylphosphonium chloride. By understanding the expected ¹H NMR, ¹³C NMR, and IR spectral features, researchers can confidently verify the structure of this reagent, assess its purity, and ensure its proper performance in subsequent chemical transformations. The key diagnostic features to look for are the downfield-shifted P-CH₂ signals in the ¹H NMR, the characteristic large ¹J(P-C) coupling constants for the P-CH₂ and ipso-phenyl carbons in the ¹³C NMR, and the strong P-Phenyl absorption bands around 1435 cm⁻¹ and 1110 cm⁻¹ in the IR spectrum. This predictive analysis, grounded in fundamental principles, serves as a reliable starting point for the empirical analysis of this and related organophosphonium compounds.

References

-

Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. National Institutes of Health. [Link]

-

(Chloromethyl)triphenylphosphonium chloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

(Chloromethyl)triphenylphosphonium chloride - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

(Cyanomethyl)triphenylphosphonium chloride - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

C-13 NMR Spectrum. University of Wisconsin-Madison. [Link]

-

Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. [Link]

-

FTIR spectra in CH2Cl2 at r.t. Left panel: 1550-1775 cm-1 region... ResearchGate. [Link]

-

H-1 NMR Spectrum. University of Wisconsin-Madison. [Link]

-

IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. ResearchGate. [Link]

-

Proton NMR Table. Michigan State University Chemistry. [Link]

-

[(methoxymethoxy)methyl]triphenylphosphonium chloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. ResearchGate. [Link]

-

FT-IR spectra of the photoproduct derived from complexes 1 (A) and 2... ResearchGate. [Link]

-

X-Pulse | Spectra. Oxford Instruments. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. H-1 NMR Spectrum [acadiau.ca]

- 3. Triphenylphosphine(603-35-0) 1H NMR [m.chemicalbook.com]

- 4. (FORMYLMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE(62942-43-2) IR Spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. C-13 NMR Spectrum [acadiau.ca]

- 7. Tetraphenylphosphonium chloride(2001-45-8) IR Spectrum [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-Butenyl)triphenylphosphonium chloride: Physical Properties, Stability, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Butenyl)triphenylphosphonium chloride, also known as crotyltriphenylphosphonium chloride, is a quaternary phosphonium salt with the chemical formula C₂₂H₂₂ClP.[1] It serves as a crucial reagent in organic synthesis, primarily as a precursor to the corresponding ylide for the Wittig reaction. This reaction is a cornerstone in the construction of carbon-carbon double bonds, offering a reliable method for the synthesis of alkenes from aldehydes and ketones.[2][3] The butenyl moiety of this specific Wittig reagent allows for the introduction of a four-carbon fragment, making it a valuable tool in the assembly of complex molecular architectures frequently encountered in natural product synthesis and drug discovery.

This technical guide provides a comprehensive overview of the physical and chemical properties, stability, and practical applications of (2-Butenyl)triphenylphosphonium chloride, with a focus on its use in the Wittig reaction.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.

General Properties

(2-Butenyl)triphenylphosphonium chloride is typically a white to off-white powder or granular solid.[4] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Therefore, proper storage in a dry environment is crucial to maintain its integrity.

Tabulated Physical Data

The following table summarizes the key physical properties of (2-Butenyl)triphenylphosphonium chloride:

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₂ClP | [1] |

| Molecular Weight | 352.84 g/mol | [4] |

| Melting Point | 225-230 °C (decomposes) | [5] |

| Appearance | White to off-white powder/granular solid | [4] |

| Hygroscopicity | Hygroscopic | [1] |

Solubility

Spectral Data (Illustrative Examples)

Specific, assigned spectral data for (2-Butenyl)triphenylphosphonium chloride is not widely published. However, the expected spectral characteristics can be inferred from the analysis of closely related phosphonium salts, such as benzyltriphenylphosphonium chloride.

1.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triphenylphosphonium group and the 2-butenyl group. The phenyl protons would appear as a complex multiplet in the aromatic region (typically δ 7.5-8.0 ppm). The protons of the butenyl group would show signals in the aliphatic and olefinic regions, with their chemical shifts and coupling patterns being indicative of the double bond's position and stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would display signals for the phenyl carbons, with the carbon directly attached to the phosphorus atom showing a characteristic coupling (¹JPC). The carbons of the butenyl group would also be present in the aliphatic and olefinic regions of the spectrum. For example, in benzyltriphenylphosphonium chloride, the aromatic carbons appear in the range of δ 117-135 ppm, with distinct coupling to the phosphorus atom.[6]

1.4.2. Infrared (IR) Spectroscopy

The IR spectrum of (2-Butenyl)triphenylphosphonium chloride would be characterized by absorption bands corresponding to the various functional groups present. Key expected absorptions include:

-

C-H stretching (aromatic): ~3050 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1585 and 1485 cm⁻¹

-

C=C stretching (alkene): ~1650 cm⁻¹

-

P-Ph stretching: A series of sharp bands in the fingerprint region.

1.4.3. Mass Spectrometry (MS)

In a mass spectrum, (2-Butenyl)triphenylphosphonium chloride would be expected to show a parent ion corresponding to the cation, [C₂₂H₂₂P]⁺. Fragmentation patterns would likely involve the loss of the butenyl group or phenyl groups from the central phosphorus atom.[7][8][9]

Stability and Handling

Proper storage and handling of (2-Butenyl)triphenylphosphonium chloride are essential for its longevity and for ensuring laboratory safety.

Stability and Decomposition

(2-Butenyl)triphenylphosphonium chloride is a stable compound under standard laboratory conditions when stored properly. However, it is hygroscopic and should be protected from moisture to prevent hydrolysis.[1] Decomposition can occur at its melting point.[5]

Storage Recommendations

To ensure its stability, (2-Butenyl)triphenylphosphonium chloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and air.

Safe Handling Procedures

When handling (2-Butenyl)triphenylphosphonium chloride, standard laboratory safety practices should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.

Application in the Wittig Reaction

The primary and most significant application of (2-Butenyl)triphenylphosphonium chloride is in the Wittig reaction for the synthesis of alkenes.[2][3]

The Wittig Reaction: An Overview

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone to produce an alkene and triphenylphosphine oxide.[3] The ylide is typically generated in situ by treating the corresponding phosphonium salt with a strong base.

Figure 2: Formation of the crotyl ylide.

Reaction Mechanism and Stereoselectivity

The reaction of the ylide with a carbonyl compound proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. [10]

Figure 3: Simplified mechanism of the Wittig reaction.

A key consideration in Wittig reactions with substituted ylides like the one derived from (2-Butenyl)triphenylphosphonium chloride is the stereoselectivity of the resulting alkene (E/Z isomerism). The stereochemical outcome is influenced by several factors:

-

Nature of the Ylide: "Stabilized" ylides (with electron-withdrawing groups on the carbanion) tend to give the E-alkene, while "non-stabilized" ylides (with alkyl or aryl groups) generally favor the Z-alkene. [11][12]The crotyl ylide is considered non-stabilized.

-

Reaction Conditions: The choice of solvent and the presence or absence of lithium salts can significantly impact the E/Z ratio. [12]Salt-free conditions often lead to higher Z-selectivity.

-

Structure of the Carbonyl Compound: The steric and electronic properties of the aldehyde or ketone can also influence the stereochemical outcome.

Experimental Protocol: Synthesis of an Alkene via the Wittig Reaction

The following is a general, illustrative protocol for the synthesis of an alkene using (2-Butenyl)triphenylphosphonium chloride. The specific amounts and conditions may need to be optimized for a particular substrate.

Step 1: Preparation of the Ylide

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), suspend (2-Butenyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise via a syringe. The solution will typically develop a deep red or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at -78 °C for 30-60 minutes.

Step 2: Reaction with the Carbonyl Compound

-

Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the carbonyl solution dropwise to the cold ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Conclusion

(2-Butenyl)triphenylphosphonium chloride is a valuable and versatile reagent in organic synthesis. Its primary utility lies in the Wittig reaction, where it serves as a precursor for the crotyl ylide, enabling the formation of alkenes with a four-carbon extension. A thorough understanding of its physical properties, stability, and the factors influencing the stereochemical outcome of the Wittig reaction is crucial for its successful application in the synthesis of complex organic molecules. This guide provides a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis.

References

- Al Busafi, S. N., & Al Rawahi, W. (2007). Stereoselectivity of the Wittig reaction in two-phase system. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46(2), 370-374.

-

University of California, Los Angeles. (n.d.). C-13 NMR Spectrum of Benzyltriphenylphosphonium Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

University of Delaware. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE! Retrieved from [Link]

- Kilway, K. V., & Drew, A. (2007). Experiment 8: Wittig Reaction. University of Missouri – Kansas City.

- Bergdahl, M., et al. (2004). A Highly Versatile One-Pot Aqueous Wittig Reaction. Journal of Organic Chemistry.

- Odinity. (2013). Wittig Synthesis of Alkenes.

- University of Missouri - Kansas City. (n.d.). 8. Wittig Reaction.

- Chemistry LibreTexts. (2023). Wittig Reaction.

- Wikipedia. (n.d.). Wittig reaction.

- YouTube. (2019). the Wittig reaction.

- Wiley-VCH. (2007).

- National Center for Biotechnology Information. (n.d.). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”.

- YouTube. (2020).

- YouTube. (2022). The Wittig Reaction.

- YouTube. (2020). Wittig reaction for alkene synthesis.

- BenchChem. (2025). Application Notes and Protocols: The Wittig Reaction with Benzyltriphenylphosphonium Chloride.

- Fisher Scientific. (n.d.). (2-Butenyl)triphenylphosphonium chloride, 97%.

- Royal Society of Chemistry. (n.d.).

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- YouTube. (2024). reaction mechanism, experimental procedure and how to get rid of TPPO.

- HXCHEM. (n.d.). (2-Butenyl)triphenylphosphonium chloride/CAS:13518-25-5.

- ResearchGate. (n.d.). X-ray single crystal molecular structure of 1.

- Nature. (2022).

- Chemistry LibreTexts. (2022). 6.

- ResearchGate. (n.d.). FTIR spectra of the CHCl2COCl photolysis products.

- NIST. (n.d.).

- GlobalChemMall. (n.d.). (2-butenyl)triphenylphosphonium chloride.

- Guidechem. (n.d.). (2-BUTENYL)TRIPHENYLPHOSPHONIUM CHLORIDE 13138-25-5 wiki.

- Fisher Scientific. (n.d.). (2-Butenyl)triphenylphosphonium chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

- ChemicalBook. (n.d.). Benzyltriphenylphosphonium chloride(1100-88-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). Benzyltriphenylphosphonium chloride(1100-88-5) 13C NMR spectrum.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Santa Cruz Biotechnology. (n.d.). (2-Butenyl)triphenylphosphonium chloride | CAS 13138-25-5.

-

ResearchGate. (n.d.). Crystal structure of (n-butyl)phosphonium chloride monohydrate.

- YouTube. (2018). Phosphorous ylides.

- InstaNANO. (n.d.).

- National Center for Biotechnology Information. (n.d.). (2-Hydroxyethyl)triphenylphosphonium chloride.

- Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (2-Butenyl)triphenylphosphonium chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C-13 NMR Spectrum [acadiau.ca]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (2-Butenyl)triphenylphosphonium Chloride for Advanced Organic Synthesis

This guide provides an in-depth exploration of (2-Butenyl)triphenylphosphonium chloride, a key reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical properties, safe handling procedures, and its application in the renowned Wittig reaction, offering both mechanistic insights and practical, field-tested protocols.

Section 1: Core Characteristics and Physicochemical Properties

(2-Butenyl)triphenylphosphonium chloride, also known as crotyltriphenylphosphonium chloride, is a quaternary phosphonium salt indispensable for the synthesis of complex organic molecules. Its utility primarily stems from its role as a precursor to a non-stabilized ylide, a powerful tool for the olefination of aldehydes and ketones.

Chemical Identity

-

Chemical Name: (2-Butenyl)triphenylphosphonium chloride

-

Synonyms: Crotyltriphenylphosphonium chloride

-

Chemical Structure:

Physicochemical Data

A comprehensive summary of the key physicochemical properties of (2-Butenyl)triphenylphosphonium chloride is presented in the table below. This data is crucial for its appropriate handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 225-230 °C (decomposes) | [3][6] |

| Solubility | Soluble in water. | Information from general chemical supplier data. |

| Hygroscopicity | Hygroscopic | [1][6] |

| Storage | Store at ambient temperatures in a dry, well-ventilated place. Keep container tightly closed. | [1] |

Section 2: Synthesis and Mechanistic Insights

The preparative route to (2-Butenyl)triphenylphosphonium chloride is a classic example of a nucleophilic substitution reaction, specifically the quaternization of a phosphine.

Synthetic Pathway

The synthesis involves the reaction of triphenylphosphine with 1-chloro-2-butene.[3] In this Sₙ2 reaction, the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of 1-chloro-2-butene and displacing the chloride ion.

Diagram of the Synthetic Pathway

Caption: Synthesis of (2-Butenyl)triphenylphosphonium chloride.

Section 3: The Wittig Reaction: A Cornerstone of Alkene Synthesis

The primary application of (2-Butenyl)triphenylphosphonium chloride is as a precursor in the Wittig reaction, a Nobel Prize-winning method for the synthesis of alkenes from carbonyl compounds.[7] This reaction is celebrated for its reliability and the high degree of control it offers over the position of the newly formed double bond.

The Wittig Reaction Mechanism

The Wittig reaction proceeds through a series of well-defined steps, initiated by the deprotonation of the phosphonium salt to form a phosphorus ylide. This ylide then reacts with an aldehyde or ketone to yield the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for this reaction.[8]

Generalized Wittig Reaction Mechanism

Caption: The two main stages of the Wittig reaction.

Stereoselectivity in the Wittig Reaction

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. The ylide derived from (2-Butenyl)triphenylphosphonium chloride is considered "non-stabilized" because the alkyl group does not offer significant resonance stabilization to the carbanion. Non-stabilized ylides generally lead to the formation of (Z)-alkenes with moderate to high selectivity.[8][9] This selectivity arises from the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a sterically favored transition state that leads to the cis (or Z) product.[8]

Section 4: Experimental Protocol: A Representative Wittig Reaction

The following is a representative, detailed protocol for the Wittig reaction of (2-Butenyl)triphenylphosphonium chloride with benzaldehyde. This protocol is adapted from established procedures for similar non-stabilized ylides and should be performed by trained professionals in a controlled laboratory setting.

Materials and Reagents

-

(2-Butenyl)triphenylphosphonium chloride

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Procedure

-

Preparation of the Ylide (In Situ): a. In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend (2-Butenyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The formation of the ylide is typically indicated by a color change to deep red or orange. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Reaction with Benzaldehyde: a. Cool the ylide solution to -78 °C using a dry ice/acetone bath. b. Slowly add a solution of benzaldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise. c. Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. The crude product can be purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate.

Experimental Workflow Diagram

Caption: A typical workflow for a Wittig reaction.

Section 5: Safety and Handling

(2-Butenyl)triphenylphosphonium chloride, like many organophosphorus compounds and reagents used in its reactions, requires careful handling to ensure laboratory safety.

Hazard Identification

-

Skin Irritation: Causes skin irritation.[6]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

-

Hygroscopic: The compound is hygroscopic and should be stored in a dry environment.[1][6]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[10]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[10]

-

Section 6: Conclusion

(2-Butenyl)triphenylphosphonium chloride is a valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its ability to generate a non-stabilized ylide for the Wittig reaction allows for the efficient and often stereoselective synthesis of (Z)-alkenes, which are important structural motifs in many natural products and pharmaceutical agents. A thorough understanding of its properties, reaction mechanisms, and safe handling procedures is paramount to its successful application in research and development.

References

-

(2-butenyl)triphenylphosphonium chloride - GlobalChemMall. [Link]

-

The Wittig Reaction: Essential Reagents and Catalysts for Alkene Synthesis. [Link]

-

Wittig reaction - Wikipedia. [Link]

-

Wittig Reaction - Chemistry LibreTexts. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

-

Wittig Reaction - Organic Chemistry Portal. [Link]

-

What is the stereoselectivity of Wittig's reaction? - Quora. [Link]

-

Wittig Reaction Experiment Part 1, Prelab - YouTube. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. adichemistry.com [adichemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. US4650910A - Process for the preparation of substituted styrenes - Google Patents [patents.google.com]

- 9. CN112250715A - Preparation method of chloro (crotyl) (3-tert-butylphosphoryl) palladium (II) - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

stereochemistry of the butenyl group in the phosphonium salt

An In-Depth Technical Guide: Stereochemistry of the Butenyl Group in Phosphonium Salts: A Guide to Synthesis, Analysis, and Application in Stereoselective Olefination

Authored by a Senior Application Scientist

Abstract

The stereochemical integrity of the butenyl (or crotyl) group within a phosphonium salt is a critical determinant for the stereochemical outcome of the Wittig reaction, one of the most powerful and widely used methods for alkene synthesis in modern organic chemistry.[1][2] This guide provides an in-depth exploration of the synthesis of stereodefined (E)- and (Z)-butenylphosphonium salts, the analytical techniques required for their unambiguous stereochemical assignment, and the mechanistic principles governing the transfer of this stereochemistry during the Wittig olefination. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to achieve precise control over alkene geometry.

Introduction: The Strategic Importance of the Butenyl Moiety

The butenyl group is a fundamental building block in the synthesis of numerous complex molecules, including natural products, pharmaceuticals, and advanced materials. The geometric configuration of the double bond within this moiety—either trans (E) or cis (Z)—profoundly influences the molecule's three-dimensional structure, biological activity, and physical properties. The Wittig reaction stands as a cornerstone for installing this functionality.[3] The stereochemical outcome of this reaction is not arbitrary; it is dictated by the stereochemistry of the phosphonium ylide precursor, which is generated in situ from a corresponding phosphonium salt.[2][4] Therefore, the ability to synthesize and characterize pure (E)- and (Z)-butenylphosphonium salts is paramount for predictable and selective alkene synthesis.

Stereoselective Synthesis of Butenylphosphonium Salts

The most direct and common method for synthesizing butenylphosphonium salts is the quaternization of a phosphine, typically triphenylphosphine, with a stereochemically pure butenyl halide.[3] This is a classic SN2 reaction, and its success hinges on the availability and purity of the starting halide.

Diagram 1: Synthetic Routes to (E)- and (Z)-Butenyltriphenylphosphonium Halides

Caption: Kinetically controlled pathway for non-stabilized ylides leading to (Z)-alkenes.

Causality Behind the Selectivity: Under salt-free conditions (e.g., using bases like NaHMDS or KHMDS), the ylide and aldehyde approach each other in a puckered, [2+2] cycloaddition transition state. [4]The kinetically favored pathway minimizes steric repulsion between the large triphenylphosphine group and the aldehyde's R-group, leading preferentially to the syn-oxaphosphetane. [1]This intermediate rapidly and irreversibly decomposes via syn-elimination to yield the (Z)-alkene and triphenylphosphine oxide. [4][5] It is a common misconception that the (Z)-geometry of the butenyl ylide directly translates to a (Z)-product. While the ylide's geometry is critical, the selectivity arises from the transition state energetics of the cycloaddition. The presence of lithium salts (e.g., from using n-BuLi as the base) can disrupt this selectivity by coordinating to the intermediates, allowing for equilibration between the syn and the more thermodynamically stable anti-oxaphosphetane, which leads to the (E)-alkene. [2][3]This phenomenon is known as "stereochemical drift". [2]

Experimental Protocol: Synthesis and Application of (E)-Crotyltriphenylphosphonium Bromide

This protocol provides a self-validating workflow for the synthesis of an (E)-butenylphosphonium salt and its subsequent use in a Wittig reaction to demonstrate stereochemical transfer.

Diagram 3: Experimental Workflow

Caption: A complete workflow from salt synthesis to final product analysis.

Part A: Synthesis of (E)-Crotyltriphenylphosphonium Bromide

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add triphenylphosphine (26.2 g, 100 mmol) and toluene (100 mL).

-

Reaction: Add (E)-crotyl bromide (13.5 g, 100 mmol, >98% E) to the stirring solution.

-

Reflux: Heat the mixture to reflux for 4 hours. A white precipitate will form.

-

Isolation: Cool the mixture to room temperature, then cool further in an ice bath for 30 minutes. Collect the white solid by vacuum filtration.

-

Purification: Wash the filter cake with cold toluene (2 x 30 mL) and then diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

-

Drying: Dry the solid under high vacuum to yield (E)-crotyltriphenylphosphonium bromide as a white crystalline solid.

-

Expected Yield: >90%.

-

Validation: Confirm stereochemical purity (>98% E) via ¹H NMR, looking for a ³JH2,H3 of ~15 Hz.

-

Part B: Wittig Reaction with Benzaldehyde

-

Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add the prepared (E)-crotyltriphenylphosphonium bromide (19.9 g, 50 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

-

Ylide Generation: Cool the suspension to -78 °C (acetone/dry ice bath). Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 100 mL, 50 mmol) via syringe. The solution should turn a deep red/orange color, indicating ylide formation. Stir for 1 hour at -78 °C.

-

Reaction: Add benzaldehyde (5.1 mL, 50 mmol) dropwise to the cold ylide solution.

-

Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (silica gel, hexanes) to isolate the product.

-

Expected Product: (E,E)-1-Phenyl-1,3-pentadiene.

-

Validation: Analyze the product by ¹H NMR to confirm the stereochemistry of the newly formed double bond and by GC-MS to determine the final E/Z ratio and yield. The stereochemistry of the original butenyl double bond should be retained.

-

Conclusion

The stereochemistry of the butenyl group in phosphonium salts is not merely an academic detail; it is a controllable parameter of immense synthetic value. By understanding the principles of stereoselective synthesis, employing rigorous analytical validation, and appreciating the mechanistic nuances of the Wittig reaction, chemists can harness these reagents to construct complex molecular architectures with a high degree of precision. The choice of starting materials, solvent, and base are all critical, interconnected decisions that dictate the final stereochemical outcome. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and successfully implement these powerful tools in their synthetic endeavors.

References

- ChemInform Abstract: Stereochemistry and Mechanism in the Wittig Reaction. (2010). ChemInform, 41(31).

-

Wittig Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Wittig reaction - Wikipedia. (2024). Wikipedia. [Link]

-

Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc. [Link] (Note: This is a representative authoritative review; a direct link to the full text may require institutional access). A summary of the key findings is available in many advanced organic chemistry textbooks and related online resources. [4]5. The Wittig Reaction - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]

-

Maryanoff, B. E., Reitz, A. B., & Duhl-Emswiler, B. A. (1985). Stereochemistry of the Wittig reaction. Effect of nucleophilic groups in the phosphonium ylide. Journal of the American Chemical Society, 107(1), 217–226. [Link]

- Cristau, H. J., & Rima, G. (2002). Vinylphosphonium & Allenylphosphonium Salts in Organic Synthesis. Current Organic Chemistry, 6(7), 587–620.

-

Palacios, F., Alonso, C., & Aparicio, D. (2017). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 2710–2738. [Link]

Sources

A Technical Guide to the Reactivity of Crotylphosphonium Ylides with Aldehydes versus Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds, exhibits nuanced reactivity and stereoselectivity when employing substituted phosphonium ylides. This technical guide provides an in-depth exploration of the reactivity of crotylphosphonium ylides, a class of non-stabilized ylides, in their reactions with aldehydes and ketones. We will dissect the underlying mechanistic principles that govern the observed differences in reaction rates and stereochemical outcomes, focusing on the interplay of steric and electronic factors, as well as the concepts of kinetic and thermodynamic control. This guide will further provide detailed experimental protocols and comparative data to offer actionable insights for synthetic chemists in research and development.

Introduction: The Wittig Reaction and the Significance of Crotylphosphonium Ylides

The Wittig reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene through the reaction with a phosphorus ylide.[1][2][3] The driving force behind this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[4] The stereochemical outcome of the Wittig reaction, yielding either the E (trans) or Z (cis) alkene, is largely dependent on the nature of the substituents on the ylide.[1]

Crotylphosphonium ylides are classified as non-stabilized ylides because the alkyl group on the carbanion does not offer significant resonance stabilization.[1] This inherent reactivity profile generally favors the formation of the Z-alkene, particularly with aldehydes, under kinetically controlled conditions.[2] The allylic nature of the crotyl group, however, introduces additional complexity to the stereochemical landscape of the Wittig reaction.

Mechanistic Insights: A Tale of Two Carbonyls

The generally accepted mechanism for the Wittig reaction involves the initial [2+2] cycloaddition of the ylide and the carbonyl compound to form a transient four-membered ring intermediate known as an oxaphosphetane.[1][2] This intermediate then collapses to furnish the alkene and triphenylphosphine oxide. The stereochemistry of the final alkene is determined by the geometry of the oxaphosphetane intermediate.

The Aldehyde Advantage: A Matter of Sterics and Electronics

Aldehydes are intrinsically more reactive towards nucleophiles, including phosphonium ylides, than ketones for two primary reasons:

-

Steric Hindrance: The presence of a small hydrogen atom on the carbonyl carbon of an aldehyde presents less steric hindrance to the approaching bulky ylide compared to the two larger alkyl or aryl groups on a ketone.[5]

-

Electronic Effects: The carbonyl carbon of an aldehyde is more electrophilic (carries a greater partial positive charge) than that of a ketone. This is because the single alkyl group in an aldehyde is less effective at donating electron density to the carbonyl carbon than the two alkyl groups in a ketone.[6]

This enhanced reactivity of aldehydes leads to faster reaction rates in Wittig reactions compared to ketones under identical conditions.

Kinetic vs. Thermodynamic Control: Dictating Stereoselectivity

The concepts of kinetic and thermodynamic control are crucial for understanding the stereochemical outcomes of the Wittig reaction.[7][8][9][10][11]

-

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product distribution is governed by the relative rates of formation of the diastereomeric transition states leading to the different oxaphosphetane intermediates. The product that forms faster, the kinetic product, will be the major isomer.[10][11]

-

Thermodynamic Control: At higher temperatures, the formation of the oxaphosphetane can become reversible, allowing for equilibration to the most stable intermediate. In this scenario, the product distribution reflects the thermodynamic stabilities of the intermediates, and the more stable product, the thermodynamic product, will predominate.[7][9]

For non-stabilized ylides like crotylphosphonium ylides reacting with aldehydes, the reaction is typically under kinetic control, favoring the formation of the Z-alkene.[2] The transition state leading to the cis-oxaphosphetane is sterically less demanding, and thus forms more rapidly.

With less reactive ketones, the higher activation energy required for the initial cycloaddition can sometimes lead to conditions where the formation of the oxaphosphetane becomes more reversible, potentially allowing for a greater proportion of the thermodynamically more stable E-alkene to form. However, for many non-stabilized ylides, the kinetic preference for the Z-isomer still dominates even with ketones, albeit with potentially lower selectivity.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of the crotylphosphonium salt and its subsequent Wittig reaction with representative aldehyde and ketone substrates.

Synthesis of Crotyl(triphenyl)phosphonium Bromide

This protocol outlines the synthesis of the phosphonium salt precursor to the crotyl ylide.

Materials:

-

Triphenylphosphine

-

Crotyl bromide (can be a mixture of E and Z isomers)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

To the stirred solution, add crotyl bromide (1.1 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the white solid under vacuum to yield crotyl(triphenyl)phosphonium bromide. The product can be characterized by NMR spectroscopy and its melting point.

Generation of Crotylphosphonium Ylide and Subsequent Wittig Reaction

This protocol describes the in situ generation of the ylide followed by its reaction with a carbonyl compound.

Materials:

-

Crotyl(triphenyl)phosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (or other strong base like sodium hydride or sodium amide)

-

Aldehyde (e.g., Benzaldehyde) or Ketone (e.g., Cyclohexanone)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add crotyl(triphenyl)phosphonium bromide (1.0 eq) and anhydrous THF.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi (1.0 eq) dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic deep red or orange color.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.

-